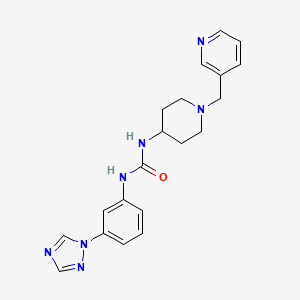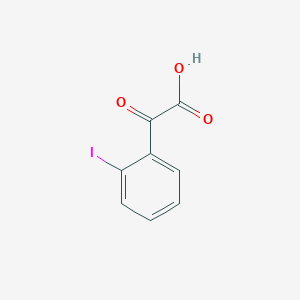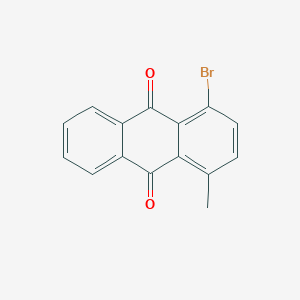![molecular formula C38H56S2 B13126716 2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)
2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic semiconductor material known for its high charge mobility and stability. This compound is commonly used in the fabrication of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). Its unique structure, which includes two dodecyl side chains, enhances its solubility and processability, making it a valuable material in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Stille coupling reactions to form the core structure, followed by alkylation to introduce the dodecyl groups . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Stille coupling reactions followed by purification processes such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine in acetic acid, followed by nucleophilic substitution with sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used in the fabrication of OTFTs and OFETs due to its high charge mobility and stability.
Photovoltaics: Employed in organic photovoltaic (OPV) cells as an active layer material.
Sensors: Utilized in the development of optical sensors and radio-frequency tags.
Light-Emitting Diodes: Applied in organic light-emitting diodes (OLEDs) for display technologies.
Mechanism of Action
The mechanism of action of 2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic devices involves its ability to transport charge carriers efficiently. The dodecyl side chains enhance the solubility and processability of the compound, allowing for the formation of high-quality thin films. The conjugated core structure facilitates the delocalization of π-electrons, which is essential for high charge mobility . In OTFTs and OFETs, the compound acts as a p-type semiconductor, allowing for the efficient transport of holes .
Comparison with Similar Compounds
Similar Compounds
2,7-Diphenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: Similar core structure but with phenyl side groups instead of dodecyl chains.
Benzo[b]thieno[2,3-d]thiophene Derivatives: Various derivatives with different alkyl or aryl side chains.
Dithieno[3,2-b2’,3’-d]thiophene: A related compound with a similar conjugated core structure.
Uniqueness
2,7-Didodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its combination of high charge mobility, stability, and solubility. The presence of dodecyl side chains distinguishes it from other similar compounds, providing enhanced processability and making it particularly suitable for solution-processable electronic devices .
Properties
Molecular Formula |
C38H56S2 |
|---|---|
Molecular Weight |
577.0 g/mol |
IUPAC Name |
2,7-didodecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C38H56S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-35(29-31)39-38-34-28-26-32(30-36(34)40-37(33)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI Key |
PCDIXQTYQGHIML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


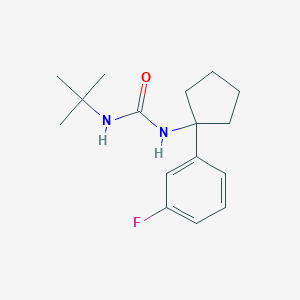

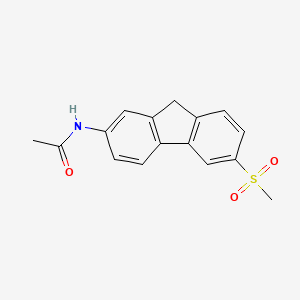
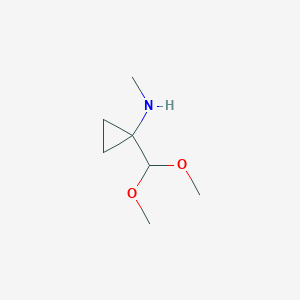
![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
